REACTION_CXSMILES
|
BrC1C2C1CNC1C=CC=CC=12.BrC1C2C3CC3C(=O)NC=2C=CC=1.[Br:26][C:27]1[CH:28]=[N:29][N:30]([CH2:32][C:33]2[CH:34]=[C:35]([CH:39]=[CH:40][CH:41]=2)[C:36]([NH2:38])=O)[CH:31]=1>>[Br:26][C:27]1[CH:28]=[N:29][N:30]([CH2:32][C:33]2[CH:34]=[C:35]([CH2:36][NH2:38])[CH:39]=[CH:40][CH:41]=2)[CH:31]=1
|
Name
|
bromo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1C2CNC=3C=CC=CC3C21
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=2C3C(C(NC2C=CC1)=O)C3
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=NN(C1)CC=1C=C(C(=O)N)C=CC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=NN(C1)CC=1C=C(C=CC1)CN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |